molecular formula C17H14ClN3OS B287872 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone

2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No. B287872
M. Wt: 343.8 g/mol
InChI Key: SNEPWSWNLRFGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities. The unique chemical structure of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone makes it a promising candidate for various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cell metabolism, which could lead to cell death.
Biochemical and physiological effects:
Studies have shown that 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone in lab experiments is its wide range of biological activities. This compound has been shown to exhibit potent effects against various cellular targets, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity. Like many other bioactive compounds, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have toxic effects on cells and tissues, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone. One potential area of investigation is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone and its potential targets in cells. Finally, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can be achieved through a multi-step reaction. The starting material for this synthesis is 2-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-methylacetophenone in the presence of a catalyst to yield the final product.

Scientific Research Applications

2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been investigated for its potential as a metal chelator, which could have implications for the treatment of metal-related diseases.

properties

Product Name

2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C17H14ClN3OS/c1-11-6-8-12(9-7-11)15(22)10-23-17-19-16(20-21-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,21)

InChI Key

SNEPWSWNLRFGBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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